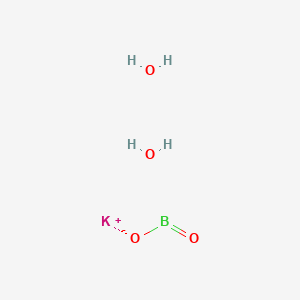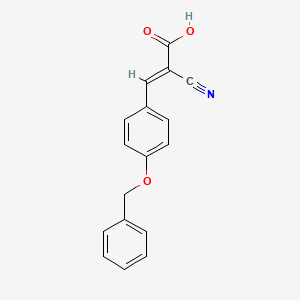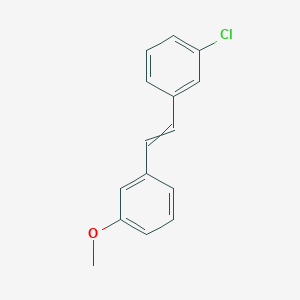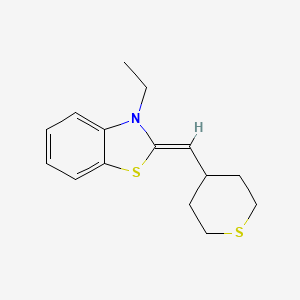
Cuprous iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuprous iodide (CuI) is an inorganic compound with the chemical formula CuI. It is a yellow-brown powder that is insoluble in water and is used in various chemical reactions and in the synthesis of pharmaceuticals, dyes, and other compounds. CuI is also used in the production of photographic materials and in the manufacture of certain medical devices. CuI is a versatile compound with a wide range of applications in the chemical, pharmaceutical, and medical industries.
Scientific Research Applications
Semiconductor and Photovoltaic Applications
Cuprous iodide is a vital semiconductor material with a band gap of 3.1 eV, primarily utilized in photoelectrochemical and solar energy conservation systems. A novel method has been reported for the preparation of γ-CuI semiconductor nanocrystallites, demonstrating stable and linear photoelectrochemical responses against variable light intensity, indicating its potential for visible light-assisted applications (Hsu et al., 2005). Furthermore, CuI has been successfully synthesized via a green, low-cost mechanochemical method, showcasing its application as an inorganic hole conductor material in dye-sensitized solar cells (Shahbazi & Afshar, 2014).
Environmental Remediation
This compound's ability to immobilize iodide on copper(I) sulfide minerals offers a promising method for scavenging radioiodide in conditions close to those encountered in deep geological sites, thus presenting a significant application in environmental remediation (Lefèvre et al., 2003). Additionally, cuprous chloride has been examined as a precipitant to remove iodide from aqueous solutions, with this compound (CuI) playing a crucial role in the removal process (Liu et al., 2016).
Optoelectronic and Luminescent Materials
This compound has been utilized to create three-dimensional frameworks exhibiting broadband red-to-near-infrared light emission. This property is significant for developing materials with potential applications in optoelectronics and solid-state lighting (Pan et al., 2021). Its application extends to the preparation of high-quality films for use in optoelectronic devices, where heteroepitaxial growth on lattice-matched substrates has led to films with superior optical and transport properties (Inagaki et al., 2021).
Antiviral and Antibacterial Activities
Solid-state cuprous compounds, including this compound, have demonstrated highly efficient antiviral and antibacterial activities, a property attributed to the direct contact with the solid-state surface rather than reactive oxygen species or leached copper ions (Sunada et al., 2012). This finding opens new avenues for the use of CuI in healthcare and sanitation applications.
Advanced Material Synthesis
This compound has played a crucial role in the development of new materials, such as the synthesis of nanoparticles supported on cellulose for catalytic applications and the creation of coordination polymers with unique photocatalytic properties (Chavan et al., 2014); (Yan et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Recent research has focused on enhancing the properties of Cuprous iodide for various applications. For instance, the introduction of planar aromatic groups on the ligand, 1,4-diazabicyclo [2.2.2]octane (DABCO), targeted at eliminating stronger π–π interactions through the twisted nature of the latter species, the complexes displayed good stability, solubility, and high quantum yields of emissions ranging from 70.3–95.3% . This work provides a reasonable idea for designing luminescent this compound materials with high quantum yields of emission for use in solid-state lighting in the future .
properties
| { "Design of the Synthesis Pathway": "Cuprous iodide can be synthesized by the reaction between copper(I) chloride and potassium iodide.", "Starting Materials": [ "Copper(I) chloride", "Potassium iodide" ], "Reaction": [ "Dissolve 6.6 g of copper(I) chloride in 100 mL of distilled water.", "Dissolve 13.5 g of potassium iodide in 100 mL of distilled water.", "Mix the two solutions together and stir for 30 minutes.", "Filter the precipitated cuprous iodide and wash it with distilled water.", "Dry the cuprous iodide in an oven at 100°C for 2 hours." ] } | |
CAS RN |
1335-23-5 |
Molecular Formula |
CuI |
Molecular Weight |
190.45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)


